![molecular formula C7H12O3 B2558585 1,7-Dioxaspiro[4.4]nonan-3-ol CAS No. 2000452-37-7](/img/structure/B2558585.png)
1,7-Dioxaspiro[4.4]nonan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Dioxaspiro[4.4]nonan-3-ol is a chemical compound with the CAS Number: 2000452-37-7 . It has a molecular weight of 144.17 . The IUPAC name for this compound is 1,7-dioxaspiro[4.4]nonan-3-ol . The InChI code for this compound is 1S/C7H12O3/c8-6-3-7(10-4-6)1-2-9-5-7/h6,8H,1-5H2 .
Synthesis Analysis
The synthesis of spiro compounds like 1,7-Dioxaspiro[4.4]nonan-3-ol has been a subject of interest in recent years . One method involves starting from lactones of y-hydroxy carboxylic acids . The synthesis includes the condensation of two molecules of the lactone in the presence of sodium ethoxide to give a dilactone, conversion of the latter to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide, and decarboxylation of the resulting acid by refluxing with water or a dilute mineral acid .Molecular Structure Analysis
The molecular structure of 1,7-Dioxaspiro[4.4]nonan-3-ol can be represented by the InChI code 1S/C7H12O3/c8-6-3-7(10-4-6)1-2-9-5-7/h6,8H,1-5H2 . This indicates that the compound contains 7 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
1,7-Dioxaspiro[4.4]nonan-3-ol is a liquid at room temperature . The compound is stored at room temperature and is shipped under normal conditions .Scientific Research Applications
Organic Synthesis Intermediates
1,7-Dioxaspiro[4.4]nonan-3-ol: serves as a versatile intermediate in organic synthesis. Its unique spirocyclic structure is beneficial in constructing complex molecules, particularly in the synthesis of spirocyclic compounds which are prevalent in many natural products and pharmaceuticals .
Chiral Ligand Precursor
The compound’s chiral centers make it a potential precursor for chiral ligands. These ligands can be used in asymmetric synthesis, a critical process for producing enantiomerically pure substances, which is vital in the pharmaceutical industry .
Polymer Research
In polymer science, 1,7-Dioxaspiro[4.4]nonan-3-ol could be investigated for its role in creating novel polymeric materials. Its oxygen-containing rings might impart unique properties like flexibility or resistance to certain chemicals when incorporated into polymers .
Medicinal Chemistry
This compound may find applications in medicinal chemistry, where it could be used to synthesize new drug candidates. Its structure could be a key component in drugs targeting various diseases due to its potential to interact with biological targets .
Catalyst Design
1,7-Dioxaspiro[4.4]nonan-3-ol: might be used in the design of new catalysts. Catalysts derived from this compound could facilitate a range of chemical reactions, possibly with greater efficiency or selectivity .
Material Science
In material science, researchers could explore the use of 1,7-Dioxaspiro[4.4]nonan-3-ol in the development of advanced materials. Its structural features could lead to materials with novel properties for various industrial applications .
Biochemical Studies
The compound could be used in biochemical studies to understand the behavior of spirocyclic compounds within biological systems. It may serve as a model compound to study metabolism, toxicity, and other pharmacokinetics aspects .
Environmental Chemistry
Lastly, 1,7-Dioxaspiro[4.4]nonan-3-ol could have applications in environmental chemistry, particularly in the study of the degradation of spirocyclic compounds in the environment and their potential impact on ecosystems .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
1,7-dioxaspiro[4.4]nonan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-6-3-7(10-4-6)1-2-9-5-7/h6,8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEOHWDFPMWAHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CC(CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Dioxaspiro[4.4]nonan-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2558503.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propionamidobenzofuran-2-carboxamide](/img/structure/B2558504.png)
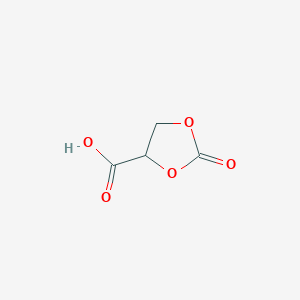
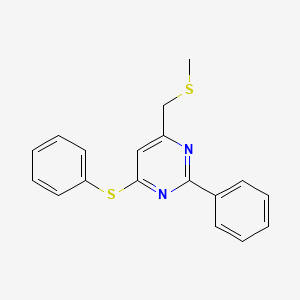
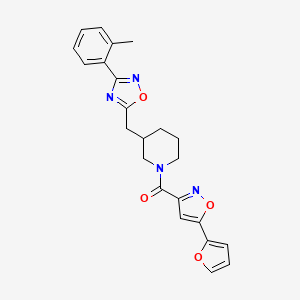
![6-[2-(2-Chlorophenoxy)ethoxy]pyridine-2-carboxylic acid](/img/structure/B2558513.png)


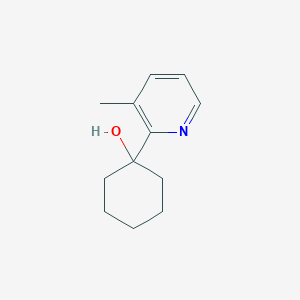
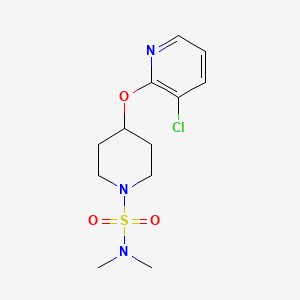
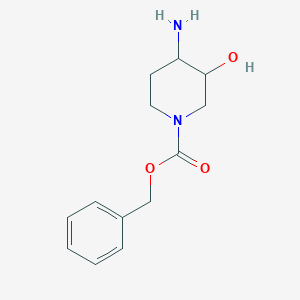
![3'-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2558521.png)
![2-[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2558522.png)
![N-[4,5-difluoro-2-(morpholin-4-yl)phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2558525.png)